Ramipril-d5
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Overview
Description
Ramipril-d5 is a deuterium-labeled derivative of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Ramipril. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d5 involves the incorporation of deuterium atoms into the Ramipril molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Ramipril with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of Ramipril.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium atoms in the compound .
Chemical Reactions Analysis
Types of Reactions
Ramipril-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, Ramiprilat-d5.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Ramiprilat-d5: The active metabolite formed through oxidation.
Deuterated Precursors: Formed through reduction or substitution reactions.
Scientific Research Applications
Ramipril-d5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of Ramipril.
Metabolic Pathway Analysis: Helps in tracing the metabolic pathways of Ramipril in biological systems.
Drug Development: Used in the development of new ACE inhibitors and related compounds.
Biological Research: Employed in studies involving cardiovascular diseases, hypertension, and related conditions
Mechanism of Action
Ramipril-d5, like Ramipril, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds
Ramipril: The non-deuterated form of Ramipril-d5.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.
Uniqueness of Ramipril-d5
Ramipril-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research compared to its non-deuterated counterparts .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-TUKWJDQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676129 |
Source
|
Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132661-86-9 |
Source
|
Record name | (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.